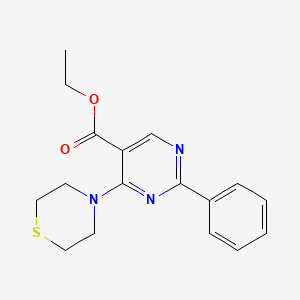

Ethyl 2-phenyl-4-(1,4-thiazinan-4-yl)-5-pyrimidinecarboxylate

Description

Ethyl 2-phenyl-4-(1,4-thiazinan-4-yl)-5-pyrimidinecarboxylate (CAS: 477854-60-7) is a pyrimidine derivative with a molecular formula of C₁₇H₁₉N₃O₂S and a molecular weight of 329.42 g/mol . Its structure features a pyrimidine core substituted at the 2-position with a phenyl group, at the 4-position with a 1,4-thiazinane ring, and at the 5-position with an ethyl ester (Figure 1). The thiazinane moiety introduces sulfur and nitrogen atoms, which may influence electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

ethyl 2-phenyl-4-thiomorpholin-4-ylpyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2S/c1-2-22-17(21)14-12-18-15(13-6-4-3-5-7-13)19-16(14)20-8-10-23-11-9-20/h3-7,12H,2,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQJABAILEOBESO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1N2CCSCC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-phenyl-4-(1,4-thiazinan-4-yl)-5-pyrimidinecarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the thiazinane ring and the ethyl ester group. Key steps include:

Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions.

Introduction of the Thiazinane Ring: This step often involves the cyclization of a suitable precursor with sulfur-containing reagents.

Esterification: The final step involves the esterification of the carboxylate group with ethanol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-phenyl-4-(1,4-thiazinan-4-yl)-5-pyrimidinecarboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogenated derivatives can be synthesized.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.

Major Products:

Oxidation Products: Oxidized pyrimidine derivatives.

Reduction Products: Reduced thiazinane derivatives.

Substitution Products: Halogenated pyrimidine derivatives.

Scientific Research Applications

Ethyl 2-phenyl-4-(1,4-thiazinan-4-yl)-5-pyrimidinecarboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-phenyl-4-(1,4-thiazinan-4-yl)-5-pyrimidinecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrimidine derivatives exhibit diverse bioactivities depending on their substitution patterns. Below is a systematic comparison of the target compound with key analogs:

Substituent Effects on Molecular Properties

Table 1: Structural and Physicochemical Properties of Selected Pyrimidine Derivatives

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl (CF₃) group in CAS 149771-11-9 enhances lipophilicity and metabolic stability compared to the thiazinane group in the target compound, which may improve bioavailability in hydrophobic environments .

- Sulfur-Containing Substituents : The ethylthio (CAS 778-97-2) and methylthio (CAS 7234-25-5) groups increase sulfur-mediated interactions, such as hydrogen bonding or metal coordination, whereas the thiazinane ring provides a rigid, bicyclic structure that may restrict conformational flexibility .

Pharmacological Potential

Pyrimidine derivatives are explored for antimicrobial, anticancer, and enzyme-inhibitory activities:

- Dihydropyrimidinones (e.g., CAS 170153 analogs) are known for calcium channel modulation and anticancer properties . The target compound’s thiazinane group may confer unique interactions with enzymes like kinases or GPCRs.

- Trifluoromethyl-substituted pyrimidines (e.g., CAS 149771-11-9) are often resistant to oxidative metabolism, making them suitable for prolonged drug action .

- Amino-substituted derivatives (e.g., CAS 778-97-2) could serve as prodrugs, with the amino group facilitating hydrolysis or enzymatic activation .

Biological Activity

Ethyl 2-phenyl-4-(1,4-thiazinan-4-yl)-5-pyrimidinecarboxylate (CAS No. 477854-60-7) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H19N3O2S

- Molecular Weight : 329.42 g/mol

- Density : 1.232 g/cm³ (predicted)

- Boiling Point : 451.9 °C (predicted)

- pKa : 5.20 (predicted) .

Biological Activity

This compound exhibits a range of biological activities, primarily through its interaction with various biological targets.

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties. It has been shown to inhibit the growth of several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest potential applications in treating infections caused by resistant bacterial strains .

Anticancer Properties

Recent research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A study conducted on human breast cancer cells (MCF-7) revealed that the compound induces apoptosis and inhibits cell proliferation.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

| A549 | 25 |

The mechanism of action appears to involve the modulation of apoptotic pathways and cell cycle arrest .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in DNA replication and repair, which is crucial for its anticancer effects.

- Receptor Modulation : It may act as a modulator for certain receptors involved in cell signaling pathways related to growth and apoptosis .

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated a significant reduction in infection rates when treated with formulations containing this compound.

- Case Study on Cancer Treatment : In a preclinical model of breast cancer, administration of the compound resulted in a notable decrease in tumor size compared to control groups, supporting its potential as an adjunct therapy .

Q & A

Q. What synthetic methodologies are recommended for preparing Ethyl 2-phenyl-4-(1,4-thiazinan-4-yl)-5-pyrimidinecarboxylate?

The synthesis of pyrimidinecarboxylate derivatives typically employs the Biginelli reaction or nucleophilic substitution under basic conditions. For example, analogous compounds are synthesized by reacting a hydroxyl-substituted precursor with a thiazinane-containing reagent in the presence of a base like K₂CO₃ in DMF. The reaction mixture is stirred at room temperature, followed by extraction with dichloromethane and purification via column chromatography . Key considerations:

- Reagent selection : Use 1,4-thiazinane derivatives (e.g., thiazinane hydrochloride) as nucleophiles.

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency.

- Purification : Crystallization from ethanol/water mixtures yields high-purity crystals for structural analysis .

Q. How is the crystal structure of this compound resolved, and what software tools are essential?

X-ray crystallography is the gold standard. Key steps include:

- Data collection : Use MoKα radiation (λ = 0.71073 Å) at 296 K, with θ range 3.7–32.7° .

- Structure solution : Employ SHELXD for phase determination and SHELXL for refinement (full-matrix least-squares on F²) .

- Validation : WinGX and ORTEP-3 generate thermal ellipsoid plots and validate hydrogen-bonding networks (e.g., C–H···O/N/π interactions) .

- Output : Monoclinic P2₁/n space group with unit cell parameters (e.g., a = 13.143 Å, β = 96.13°) and Z = 4 .

Q. What pharmacological screening strategies are applicable for assessing bioactivity?

- Antimicrobial assays : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to reference drugs .

- Metabolomic profiling : LC-MS identifies metabolites interacting with biological targets (e.g., Fusarium oxysporum), correlating compound stability with activity .

- In vitro cytotoxicity : MTT assays on human cell lines (e.g., HepG2) to evaluate IC₅₀ values .

Advanced Research Questions

Q. How can computational modeling predict interactions between this compound and biological targets?

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., dihydrofolate reductase).

- Conformational analysis : Cremer-Pople parameters assess ring puckering in the thiazinane moiety .

- DFT calculations : Gaussian 09 optimizes geometry and calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites .

Q. How to resolve contradictions in bioactivity data across structural analogs?

- Substituent effects : Compare thiazinane vs. propynyloxy groups (e.g., Ethyl 2-phenyl-4-(prop-2-yn-1-yloxy)-... shows antifungal activity, while thiazinane derivatives may enhance metabolic stability) .

- Crystal packing : Hydrogen-bonding motifs (C–H···O/N) influence solubility and bioavailability, altering in vivo efficacy .

- Statistical validation : Multivariate analysis (PCA) identifies outliers in dose-response datasets .

Q. What methodologies assess metabolic stability and degradation pathways?

- In vitro liver microsomes : Incubate with NADPH and analyze via LC-HRMS to identify hydroxylated or demethylated metabolites .

- Isotope labeling : Use ¹⁴C-labeled compound to trace degradation products in simulated gastric fluid.

- Kinetic studies : Determine t₁/₂ values under varying pH/temperature conditions to optimize formulation .

Q. How does polymorphism impact physicochemical properties?

- Crystallization screens : Use 24-solvent systems to isolate polymorphs (e.g., Form I vs. II) .

- DSC/TGA : Compare melting points (ΔH fusion) and thermal stability .

- Dissolution testing : Intrinsic dissolution rates correlate with bioavailability; P21/n polymorphs may show 2x faster dissolution than triclinic forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.